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Compound of Interest

Compound Name: 1,2-Benzisothiazole

Cat. No.: B1215175

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis
of 1,2-Benzisothiazol-3(2H)-one (BIT), a compound of significant interest in bioorganic
chemistry and drug development, notably as a core structure in the development of potent
enzyme inhibitors.[1] The following sections outline various synthetic routes, present
guantitative data in a comparative format, and provide step-by-step methodologies for key
experiments.

Comparative Data of Synthetic Protocols

The selection of a synthetic route for 1,2-Benzisothiazol-3(2H)-one often depends on the
desired scale, purity requirements, and available starting materials. Below is a summary of
guantitative data from various cited experimental protocols.
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Experimental Protocols

The following are detailed methodologies for the synthesis of 1,2-Benzisothiazol-3(2H)-one

based on established procedures.

Protocol 1: From 2-(Alkylthio)benzonitrile

This method is notable for its high yield and purity.[1] It involves the chlorination of a 2-

(alkylthio)benzonitrile followed by hydrolysis and cyclization.
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Materials:

2-(Alkylthio)benzonitrile

Chlorine gas

Hydrochloric acid (concentrated)

Sodium hydroxide (for pH adjustment)

Deionized water

Procedure:

Dissolve 2-(alkylthio)benzonitrile in hydrochloric acid.

» Bubble chlorine gas through the solution while maintaining the temperature at 45-50°C for
approximately 2 hours.

 Increase the temperature of the reaction mixture to 65-70°C.

o Adjust the pH of the solution to approximately 9 using a suitable alkali to form the alkali salt
of 1,2-Benzisothiazol-3(2H)-one.

e Heat the mixture to 100°C for an additional 2 hours.

o Cool the reaction mixture and acidify to precipitate the high-purity 1,2-Benzisothiazol-3(2H)-
one.

Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol 2: From 2,2'-Dithio-bis-benzoyl chloride

This protocol provides a good yield of the target compound from a commercially available
starting material.

Materials:

e 2,2'-Dithio-bis-benzoyl chloride (1157 g, 3.37 moles)
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Methylene chloride (8.46 L)

Chlorine gas (239 g, 3.137 moles)

Concentrated Ammonium Hydroxide (2.89 L)

Concentrated Hydrochloric Acid

Deionized water

Procedure:

Suspend 2,2'-dithio-bis-benzoyl chloride in methylene chloride.

Bubble chlorine gas into the stirred suspension.

Add the resulting solution to concentrated ammonium hydroxide with vigorous stirring.

Continue stirring for one hour after the addition is complete.

Filter the mixture to yield a damp solid.

Suspend the solid in approximately 7 liters of water and acidify with concentrated
hydrochloric acid with vigorous stirring.

Isolate the solid by filtration and wash it on the filter with about 3 liters of water.

Dry the product in vacuo at 30°C to obtain 902 g (88.5%) of 1,2-Benzisothiazol-3(2H)-one.

Protocol 3: From o-Chlorobenzonitrile

This method offers an alternative route starting from o-chlorobenzonitrile and avoids the

traditional 2,2'-dithiodibenzoic acid pathway.[2]

Materials:

0-Chlorobenzonitrile

Anhydrous sodium sulfhydrate
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Hydrochloric acid or dilute sulfuric acid

Chlorine gas

Sodium hydroxide (for pH adjustment)

Activated carbon (for decolorizing)

Procedure:

Synthesis of o-Mercaptobenzonitrile: React o-chlorobenzonitrile with anhydrous sodium
sulfhydrate. After the reaction, acidify the mixture with hydrochloric acid to a pH of 2-3 to
obtain o-mercaptobenzonitrile.

Cyclization: React the o-mercaptobenzonitrile with water and chlorine gas. Maintain the
reaction temperature between 0-20°C (preferably 5-15°C) for 4-12 hours (preferably 6-9
hours).[2] After the reaction, heat the mixture and then allow it to crystallize to obtain the
crude product.

Purification: Dissolve the crude 1,2-benzisothiazolin-3-one in an alkali solution. Decolorize
the solution with activated carbon at a temperature of 50-85°C (preferably 60-75°C).[2]
Finally, acidify the solution with hydrochloric acid to a pH of 2-3 at a temperature of 20-65°C
(preferably 20-40°C) to precipitate the purified product.[2]

Protocol 4: From 2-Mercaptobenzamide and 2,2'-
Dithiobenzamide

This protocol utilizes a catalytic system for the synthesis of 1,2-Benzisothiazol-3(2H)-one.[3]

Materials:

Mixture of 2-mercaptobenzamide and 2,2'-dithiobenzamide (3:1 molar ratio, 15.28 Q)
Manganese(lll) hydroxide (Mn(OH)s, 0.42 g)
Triethanolamine (0.60 g)

Ethanol (160 mL)
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e Oxygen
Procedure:

e In a 250 mL reactor, combine the mixture of 2-mercaptobenzamide and 2,2'-
dithiobenzamide, Mn(OH)s, triethanolamine, and ethanol.

o Heat the mixture to 120°C with stirring.

 Introduce oxygen into the reactor to maintain a pressure of 0.2 MPa.

» After 10 hours of reaction, stop the heating and remove the ethanol by rotary evaporation.
e Add 100 mL of water to the residue and stir for 20 minutes.

« Filter the mixture and dry the filter cake to obtain 12.23 g of white solid 1,2-Benzisothiazol-
3(2H)-one (90% yield, 98% purity).[3]

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of 1,2-
Benzisothiazol-3(2H)-one.
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Experimental Workflow for Protocol 1
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Caption: Workflow for the synthesis of 1,2-Benzisothiazol-3(2H)-one from 2-
(Alkylthio)benzonitrile.

Experimental Workflow for Protocol 2
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Caption: Workflow for the synthesis of 1,2-Benzisothiazol-3(2H)-one from 2,2'-Dithio-bis-
benzoyl chloride.
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Reaction Scheme for Protocol 3

Step 1: Synthesis of o-Mercaptobenzonitrile

0-Chlorobenzonitrile
Reaction with NaSH
Acidification (pH 2-3)

Step 2: Cyclization and Purification
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Caption: Reaction scheme for the synthesis of 1,2-Benzisothiazol-3(2H)-one from o-
Chlorobenzonitrile.

Experimental Workflow for Protocol 4
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Caption: Workflow for the catalytic synthesis of 1,2-Benzisothiazol-3(2H)-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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